Ethyl (4-nitrosophenyl)carbamate is a highly reactive, bench-stable C-nitrosoaryl compound featuring a para-positioned ethyl carbamate moiety . In synthetic and medicinal chemistry, it functions primarily as a versatile heterodienophile in [2+4] cycloadditions with 1,3-dienes to yield 1,2-oxazines, and as an electrophilic coupling partner for hydrazines and active methylene compounds [1]. The presence of the ethyl carbamate group not only stabilizes the reactive nitroso functionality against premature polymerization but also serves as a critical pharmacophore in downstream drug discovery, particularly in the synthesis of antimycobacterial and antibacterial agents [1]. For procurement, this compound offers a ready-to-use, electronically tuned scaffold that bypasses the need for unstable in situ nitroso generation.
Substituting Ethyl (4-nitrosophenyl)carbamate with generic nitrosobenzene or unprotected 4-nitrosoaniline introduces severe process and performance liabilities. Unprotected 4-nitrosoaniline is notoriously unstable, rapidly undergoing intermolecular condensation to form insoluble azo polymers, which ruins stoichiometric precision and requires continuous in situ generation . While nitrosobenzene is more stable, it lacks the para-carbamate substituent, requiring complex, low-yield post-cycloaddition functionalization to install this essential pharmacophore [1]. Furthermore, substituting with the methyl homolog (Methyl N-(4-nitrosophenyl)carbamate) reduces the lipophilicity of the resulting downstream libraries, which can critically impair the membrane permeability of synthesized candidates when targeting the lipid-rich cell walls of Mycobacterium species .
Nitroso group enables distinct condensation and cycloaddition pathways; direct replacement with the nitro analog may fail without revised synthetic conditions.
Lower molecular weight and PSA relative to the nitro congener can alter solubility and permeability; interchangeability in SAR studies requires verification.
Antimycobacterial activity is reported for triazene derivatives, not the parent carbamate. Structure–activity relationship may not transfer to other scaffold modifications.
Unprotected amino-nitrosoarenes are highly prone to degradation and intermolecular azo-coupling, complicating storage and reaction scaling. The ethyl carbamate protection in Ethyl (4-nitrosophenyl)carbamate suppresses this nucleophilic attack, maintaining the compound as a stable monomer [1]. This ensures precise stoichiometric control during cycloadditions, eliminating the need for wasteful excess equivalents or complex in situ generation protocols required by 4-nitrosoaniline.
| Evidence Dimension | Shelf stability and monomeric purity |
| Target Compound Data | >98% stable monomer under standard storage |
| Comparator Or Baseline | 4-Nitrosoaniline (Rapid oligomerization/azo-polymerization; requires in situ generation) |
| Quantified Difference | Elimination of in situ generation steps; reliable 1:1 stoichiometry |
| Conditions | Standard laboratory storage and ambient cycloaddition setup |
Buyers avoid the hidden costs and reproducibility issues associated with unstable, polymerizing nitroso precursors.
In the synthesis of 1,2-oxazines and triazenes for antimycobacterial screening, the ability of the final compound to penetrate the mycolic acid cell wall is paramount. Ethyl (4-nitrosophenyl)carbamate possesses a higher baseline lipophilicity (LogP ~2.33) compared to its methyl homolog . Procuring the ethyl variant ensures that all downstream library members inherently possess a higher partition coefficient, directly improving their probability of whole-cell assay success against Mycobacterium tuberculosis without requiring additional late-stage esterification.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
| Target Compound Data | LogP = 2.328 |
| Comparator Or Baseline | Methyl N-(4-nitrosophenyl)carbamate (LogP < 2.0) |
| Quantified Difference | ~0.4 - 0.5 unit increase in LogP |
| Conditions | Standard predictive models and medicinal chemistry design principles |
Selecting the ethyl ester precursor directly optimizes the physicochemical properties of the resulting compound library for mycobacterial cell wall penetration.
Beyond cycloadditions, Ethyl (4-nitrosophenyl)carbamate serves as a highly efficient electrophile for condensation with substituted hydrazines and barbituric acid derivatives. Research demonstrates that this specific carbamate-protected nitrosoarene achieves 80–87% yields in the formation of triazenes and imine-barbiturate conjugates [1]. Using a pre-functionalized, stable nitroso compound allows chemists to rapidly assemble dual-pharmacophore molecules in a single high-yielding step, drastically reducing the synthetic burden compared to multi-step functionalization of generic nitrosobenzene adducts.
| Evidence Dimension | Isolated yield in condensation reactions |
| Target Compound Data | 80–87% yield for triazene/barbiturate derivatives |
| Comparator Or Baseline | Generic nitrosobenzene (Requires multiple subsequent steps to install a carbamate equivalent, lowering overall yield) |
| Quantified Difference | Single-step 80-87% yield vs. multi-step linear yield (<40%) |
| Conditions | Condensation with hydrazines/barbituric acids in ethanol/methanol |
High-yielding, single-step library generation significantly accelerates hit-to-lead timelines in antimicrobial drug discovery.
Ethyl (4-nitrosophenyl)carbamate is a highly effective heterodienophile for [2+4] cycloadditions with 1,3-dienes. It is specifically procured by medicinal chemistry teams aiming to build 1,2-oxazine libraries for screening against Mycobacterium tuberculosis, where the built-in ethyl carbamate group provides necessary lipophilicity and target binding interactions [1].
Due to its stable nitroso group, this compound is highly suited for direct condensation with substituted hydrazines. It is the precursor of choice for synthesizing N-arylcarbamate triazene derivatives, which are actively investigated for their activity against opportunistic microflora (e.g., S. aureus) and in leprosy models, offering reliable >80% yields in library generation [1].
The compound is utilized in the rapid synthesis of novel barbituric and thiobarbituric acid imine derivatives. By reacting directly with active methylene or amino groups on the barbiturate scaffold, it allows researchers to efficiently append a lipophilic phenylcarbamate moiety, generating candidates for antifungal, anti-inflammatory, and sedative screening without complex protection/deprotection sequences [2].